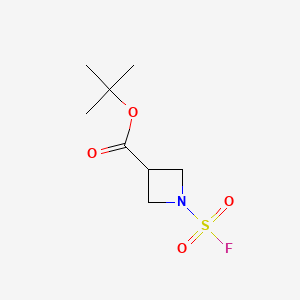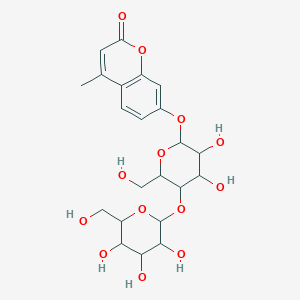
4-methylumbelliferyl-beta-D-cellobioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl-beta-D-cellobioside is a fluorogenic substrate commonly used in biochemical assays to measure the activity of cellulases, particularly (1,4)-beta-glucanase. This compound is hydrolyzed by cellulases to release 4-methylumbelliferone, a fluorescent molecule, which can be easily detected and quantified. The compound is widely used in research involving the study of cellulase kinetics and the degradation of cellulose.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylumbelliferyl-beta-D-cellobioside typically involves the glycosylation of 4-methylumbelliferone with cellobiose. The reaction is carried out under specific conditions to ensure the formation of the desired glycosidic bond. The process involves the use of protecting groups to prevent unwanted reactions and the subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
4-Methylumbelliferyl-beta-D-cellobioside primarily undergoes hydrolysis reactions catalyzed by cellulases. The hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and cellobiose.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of cellulases, which can be derived from various microbial sources such as Aspergillus niger. The reaction is carried out in aqueous solutions, often at specific pH and temperature conditions to optimize enzyme activity.
Major Products Formed
The major products formed from the hydrolysis of this compound are 4-methylumbelliferone and cellobiose. 4-Methylumbelliferone is a fluorescent compound that can be easily detected using spectrophotometric or fluorometric methods.
科学研究应用
4-Methylumbelliferyl-beta-D-cellobioside is extensively used in scientific research due to its role as a fluorogenic substrate. Some of its key applications include:
Chemistry: Used in the study of enzyme kinetics and the characterization of cellulases.
Biology: Employed in assays to measure the activity of cellulases in various organisms, including fungi and bacteria.
Medicine: Utilized in diagnostic assays to detect cellulase activity, which can be indicative of certain medical conditions.
Industry: Applied in the development of biofuels and the degradation of cellulosic biomass for the production of renewable energy sources.
作用机制
The mechanism of action of 4-methylumbelliferyl-beta-D-cellobioside involves its hydrolysis by cellulases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-methylumbelliferone and cellobiose. The fluorescent 4-methylumbelliferone can then be detected and quantified, providing a measure of cellulase activity. The molecular targets involved in this process are the active sites of the cellulase enzymes, which facilitate the hydrolysis reaction.
相似化合物的比较
4-Methylumbelliferyl-beta-D-cellobioside is unique due to its specific use as a fluorogenic substrate for cellulase assays. Similar compounds include:
4-Methylumbelliferyl-beta-D-glucuronide: Used to measure beta-glucuronidase activity.
4-Methylumbelliferyl-beta-D-galactoside: Used to measure beta-galactosidase activity.
4-Methylumbelliferyl-beta-D-glucoside: Used to measure beta-glucosidase activity.
These compounds share the common feature of releasing 4-methylumbelliferone upon hydrolysis, making them useful in various enzymatic assays. this compound is specifically tailored for cellulase activity measurement, highlighting its uniqueness in cellulase research.
属性
IUPAC Name |
7-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGXBPFDYMIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)
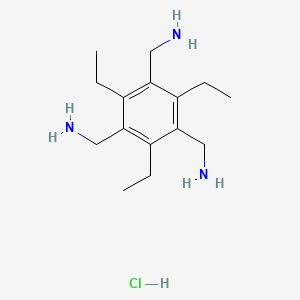
![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)

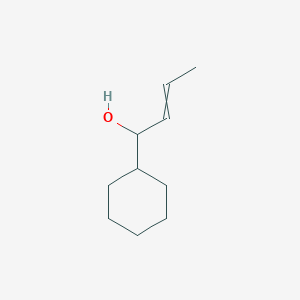

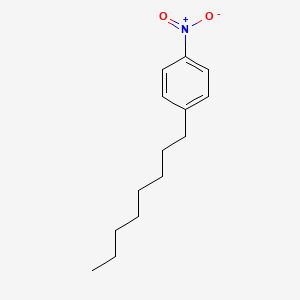

![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)
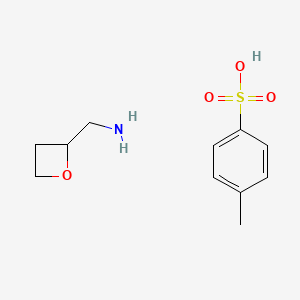

![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)
